molecular formula C14H15NS B1456937 4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 1190971-10-8

4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B1456937
CAS No.: 1190971-10-8
M. Wt: 229.34 g/mol
InChI Key: PSZAVHPLMLYELA-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a thienopyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 3-methylphenyl group attached to the tetrahydrothieno[3,2-c]pyridine ring system imparts unique chemical and physical properties to the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For instance, many pyridine derivatives exhibit biological activity by interacting with enzymes or receptors in cells .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

Future research could explore the potential applications of this compound in various fields such as medicinal chemistry, materials science, or synthetic chemistry. The compound’s reactivity and properties could be modified by making various substitutions on the pyridine or thiophene rings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the synthesis may proceed through a series of steps involving halogenation, nucleophilic substitution, and cyclization reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and solvent selection to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine include other thienopyridine derivatives and related heterocyclic compounds such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the 3-methylphenyl group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(3-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-10-3-2-4-11(9-10)14-12-6-8-16-13(12)5-7-15-14/h2-4,6,8-9,14-15H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZAVHPLMLYELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CCN2)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 2
4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 3
Reactant of Route 3
4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 4
4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 5
4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 6
4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

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